

SGC0946: A Potent and Selective Probe for Interrogating DOT1L Cellular Functions

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Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SGC0946 is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique among histone methyltransferases as it is the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79), a modification associated with active transcription. Dysregulation of DOT1L activity, particularly through its recruitment by MLL fusion proteins, is a key driver in the pathogenesis of mixed-lineage leukemia (MLL). **SGC0946** serves as an invaluable chemical probe for elucidating the diverse cellular functions of DOT1L and for exploring its therapeutic potential. These application notes provide a comprehensive overview of **SGC0946**, including its mechanism of action, protocols for its use in key cellular assays, and its effects on DOT1L-mediated signaling pathways.

Mechanism of Action

SGC0946 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L.[1] By occupying this site, **SGC0946** effectively blocks the transfer of a methyl group from SAM to H3K79, leading to a global reduction in H3K79 methylation levels.[2] This inhibition of DOT1L's catalytic activity results in the downregulation of DOT1L target genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of MLL-

rearranged leukemia cells.[3][4] The consequences of DOT1L inhibition by **SGC0946** include cell cycle arrest, induction of apoptosis, and cellular differentiation.[3]

Data Presentation

The following tables summarize the quantitative data regarding the activity and cellular effects of **SGC0946**.

Table 1: In Vitro and Cellular Potency of **SGC0946**

Parameter	Value	Cell Line/Assay Condition	Reference
IC50 (cell-free)	0.3 nM	Radioactive enzyme assay	[5]
Cellular IC50 (H3K79me2 reduction)	2.6 nM	A431 cells (4-day treatment)	[5]
Cellular IC50 (H3K79me2 reduction)	8.8 nM	MCF10A cells	[5]
Cellular IC50 (Proliferation)	Not explicitly stated for SGC0946, but related DOT1L inhibitors show selective anti-proliferative activity in MLL-rearranged cell lines.	MLL-rearranged cell lines (e.g., MV4-11, MOLM-13)	[6]

Table 2: Cellular Effects of **SGC0946** in MLL-rearranged Leukemia Cell Lines

Cell Line	SGC0946 Concentration	Treatment Duration	Observed Effect	Reference
MOLM-13	1 μ M	3-7 days	Time- and dose-dependent reduction in H3K79me2	[7]
MOLM-13	1 μ M	7 days	Effective inhibition of HOXA9 and Meis1 target genes	[7]
MV4-11	50 nM	7 days	Reduced cell viability without significantly affecting HOXA9 and MEIS1 expression	[8]
MV4-11	Low-dose	Not specified	Reduced FLT3-ITD expression and STAT5A signaling	[8]

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay to Measure H3K79 Methylation

This protocol is designed to assess the levels of H3K79 methylation on specific gene promoters following treatment with **SGC0946**.

Materials:

- **SGC0946** (dissolved in DMSO)
- Cell culture medium and reagents

- Formaldehyde (37%)
- Glycine (1.25 M)
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Sonicator
- Antibody against H3K79me2 (ensure it is ChIP-grade)
- Control IgG antibody
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- qPCR primers for target gene promoters (e.g., HOXA9) and a negative control region

Procedure:

- Cell Treatment: Plate cells (e.g., MV4-11 or MOLM-13) at an appropriate density and treat with the desired concentration of **SGC0946** or DMSO (vehicle control) for the indicated time (e.g., 4-7 days).
- Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
- Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

- **Cell Lysis:** Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
- **Chromatin Shearing:** Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type and sonicator.
- **Immunoprecipitation:**
 - Pre-clear the chromatin by incubating with protein A/G beads for 1 hour at 4°C.
 - Incubate the pre-cleared chromatin with the anti-H3K79me2 antibody or control IgG overnight at 4°C with rotation.
 - Add protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-chromatin complexes.
- **Washes:** Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
- **Elution and Reverse Cross-linking:** Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
- **DNA Purification:** Treat the samples with RNase A and Proteinase K, followed by DNA purification using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
- **Quantitative PCR (qPCR):** Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to the target gene promoters. Analyze the data relative to the input and IgG controls.

Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol measures the mRNA expression levels of DOT1L target genes.

Materials:

- **SGC0946** (dissolved in DMSO)
- Cell culture medium and reagents
- RNA extraction kit
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green-based)
- qPCR primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

- Cell Treatment: Treat cells with **SGC0946** or DMSO as described in the ChIP protocol.
- RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
 - Perform the qPCR reaction using a real-time PCR system.
- Data Analysis: Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

MTT Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation.

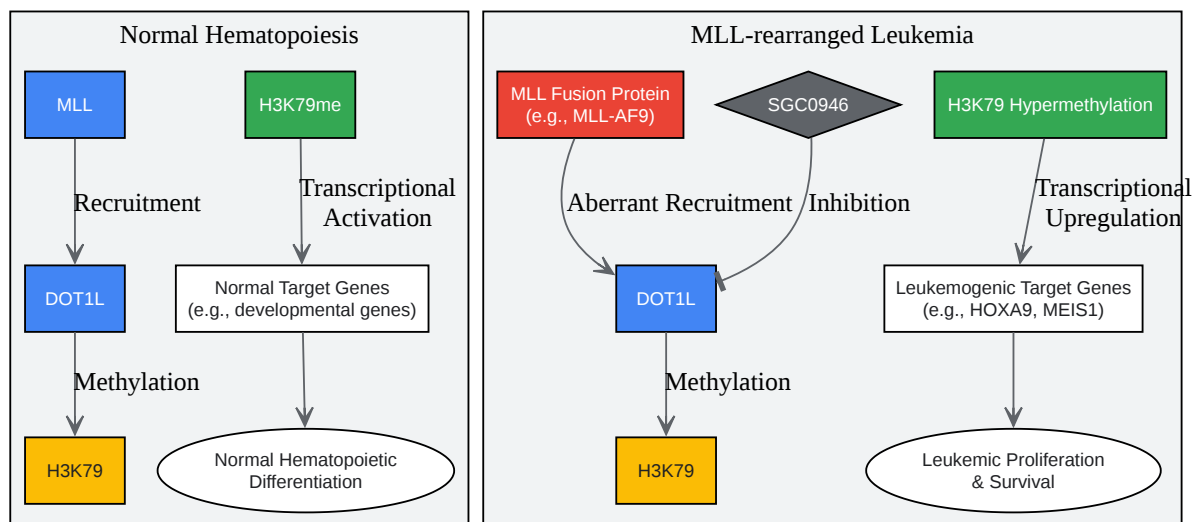
Materials:

- **SGC0946** (dissolved in DMSO)
- Cell culture medium and reagents
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density.
- **Cell Treatment:** Add serial dilutions of **SGC0946** or DMSO to the wells and incubate for the desired period (e.g., 4-14 days).
- **MTT Addition:** Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- **Solubilization:** Add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualization



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Caption: DOT1L signaling in normal and leukemic cells.

Caption: Experimental workflow for studying **SGC0946** effects.

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